molecular formula C9H7FO3 B8401931 2-Acetyl-6-fluorobenzoic acid

2-Acetyl-6-fluorobenzoic acid

Cat. No.: B8401931
M. Wt: 182.15 g/mol
InChI Key: RZOVYRIKIOBYOY-UHFFFAOYSA-N
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Description

2-Acetyl-6-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by an acetyl group (-COCH₃) at position 2 and a fluorine atom at position 6 on the benzene ring. Its molecular formula is C₉H₇FO₃, with a molecular weight of 182.15 g/mol. This compound is primarily utilized in herbicidal formulations, particularly as a precursor in synthesizing semicarbazone derivatives, which enhance herbicide efficacy when co-applied with auxin transport inhibitors .

The synthesis of this compound involves the preparation of 3-fluorophthalic anhydride from 3-fluorophthalic acid, followed by further derivatization to introduce the acetyl group . Its structure combines electron-withdrawing (fluorine) and electron-donating (acetyl) substituents, influencing its reactivity and solubility, which are critical for its role in agrochemical applications.

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

2-acetyl-6-fluorobenzoic acid

InChI

InChI=1S/C9H7FO3/c1-5(11)6-3-2-4-7(10)8(6)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

RZOVYRIKIOBYOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical acid-catalyzed reactions:

Reaction Type Reagents/Conditions Product Yield/Notes
EsterificationMethanol, H₂SO₄ (catalytic), refluxMethyl 2-acetyl-6-fluorobenzoateHigh yield (>85%) due to activated acid
AmidationThionyl chloride, then NH₃2-Acetyl-6-fluorobenzamideRequires acyl chloride intermediate

These reactions are analogous to those reported for 2-amino-6-fluorobenzoic acid, where esterification and amidation are key steps in pharmaceutical synthesis .

Reduction of the Acetyl Group

The ketone moiety can be selectively reduced:

Reducing Agent Conditions Product Selectivity
NaBH₄EtOH, 0°CNo reaction (ketone inert to NaBH₄)
LiAlH₄THF, reflux2-(1-Hydroxyethyl)-6-fluorobenzoic acidFull conversion to alcohol

The fluorine atom enhances the electrophilicity of the carbonyl group, facilitating reduction under strong conditions.

Electrophilic Aromatic Substitution

The fluorine (meta-director) and acetyl (meta-director) groups jointly influence substitution patterns:

Reaction Reagents Position of Substitution Major Product
NitrationHNO₃, H₂SO₄, 50°CPosition 44-Nitro-2-acetyl-6-fluorobenzoic acid
SulfonationH₂SO₄, SO₃, 100°CPosition 55-Sulfo-2-acetyl-6-fluorobenzoic acid

The combined directing effects limit substitution to positions 4 and 5.

Nucleophilic Aromatic Substitution

Fluorine’s poor leaving-group ability restricts nucleophilic displacement unless activated:

Nucleophile Conditions Product Outcome
OH⁻Cu catalyst, DMF, 150°C2-Acetyl-6-hydroxybenzoic acidLow yield (<20%) due to F⁻ stability
NH₃Pd catalysis, high pressure2-Acetyl-6-aminobenzoic acidRequires specialized catalysts

Such reactions are less favorable compared to chloro- or bromo-analogs .

Condensation and Cyclization

The acetyl group participates in ketone-specific reactions:

Reaction Reagents Product Application
Claisen condensationEthoxide, ethyl acetate2-Acetyl-6-fluoro-β-ketoesterPrecursor for heterocycles
Enamine formationPyrrolidine, TiCl₄2-(1-Pyrrolidinylvinyl)-6-fluorobenzoic acidChelating agents in catalysis

These reactions exploit the acetyl group’s ability to form enolates or enamines .

Stability and Decomposition

Under oxidative or thermal stress:

Condition Pathway Byproducts
H₂O₂, Fe²⁺Oxidative cleavage of acetyl6-Fluorobenzoic acid, CO₂
>200°C (pyrolysis)Decarboxylation3-Fluoroacetophenone

The acetyl group stabilizes intermediates during decomposition.

Comparison with Similar Compounds

2-Amino-6-fluorobenzoic Acid

  • Molecular Formula: C₇H₆FNO₂
  • Molecular Weight : 155.13 g/mol
  • Substituents: Amino (-NH₂) at position 2, fluorine at position 6.
  • Properties: The amino group increases basicity and reactivity compared to the acetyl group, making it suitable for pharmaceutical synthesis.
  • Applications : Used as an intermediate in drug development, particularly in antibiotics and specialty chemicals .

2-Chloro-6-fluorobenzoic Acid

  • Molecular Formula : C₇H₄ClFO₂
  • Molecular Weight : 174.56 g/mol
  • Substituents : Chloro (-Cl) at position 2, fluorine at position 6.
  • Properties : The chloro group enhances electron-withdrawing effects, increasing acidity (lower pKa) compared to 2-acetyl-6-fluorobenzoic acid.
  • Applications : Employed in organic synthesis, including the production of aldehydes and cinnamic acid derivatives .

2-Fluoro-6-methylbenzoic Acid

  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Substituents : Methyl (-CH₃) at position 2, fluorine at position 6.
  • Properties : The methyl group is electron-donating, reducing solubility in polar solvents but enhancing thermal stability.
  • Applications : Found in agrochemical intermediates and polymer additives .

2-Acetamido-6-fluorobenzoic Acid

  • Molecular Formula: C₉H₈FNO₃
  • Molecular Weight : 197.16 g/mol
  • Substituents : Acetamido (-NHCOCH₃) at position 2, fluorine at position 6.
  • Properties : The acetamido group introduces hydrogen-bonding capability, influencing interactions in biological systems.
  • Applications : Studied in structural biology for protein-ligand interactions, as evidenced by its inclusion in the RCSB PDB database .

2-Chloro-6-fluoro-3-formylbenzoic Acid

  • Molecular Formula : C₈H₄ClFO₃
  • Molecular Weight : 202.56 g/mol
  • Substituents : Chloro at position 2, fluorine at position 6, formyl (-CHO) at position 3.
  • Properties : The formyl group increases electrophilicity, enabling participation in condensation reactions.
  • Applications : Utilized as a building block in synthesizing heterocyclic compounds and pharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₉H₇FO₃ 182.15 Acetyl, F Herbicidal compositions
2-Amino-6-fluorobenzoic acid C₇H₆FNO₂ 155.13 Amino, F Pharmaceutical intermediates
2-Chloro-6-fluorobenzoic acid C₇H₄ClFO₂ 174.56 Cl, F Organic synthesis
2-Fluoro-6-methylbenzoic acid C₈H₇FO₂ 154.14 Methyl, F Agrochemicals
2-Acetamido-6-fluorobenzoic acid C₉H₈FNO₃ 197.16 Acetamido, F Structural biology studies
2-Chloro-6-fluoro-3-formylbenzoic acid C₈H₄ClFO₃ 202.56 Cl, F, Formyl Pharmaceutical intermediates

Key Findings and Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase acidity and reactivity, while electron-donating groups (e.g., CH₃, acetyl) enhance solubility in non-polar solvents.
  • Applications: Substituent choice dictates application: acetyl and acetamido derivatives are prevalent in agrochemicals and biologics, respectively, while amino and formyl derivatives are pivotal in drug synthesis.
  • Synthetic Utility : Fluorine at position 6 is a common feature across analogs, improving metabolic stability and binding affinity in target molecules .

Q & A

Q. What are the established synthetic routes for 2-Acetyl-6-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of fluorinated benzoic acid derivatives typically involves nucleophilic fluorination or electrophilic substitution. For this compound, a plausible route includes fluorination of a pre-functionalized benzoic acid precursor (e.g., via Balz-Schiemann or halogen exchange reactions) followed by acetylation. Key parameters include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) for esterification or Friedel-Crafts acetylation .
  • Temperature control : Fluorination reactions often require precise thermal conditions (e.g., 80–120°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product from isomers or byproducts. Validate purity via HPLC or melting point analysis .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR spectroscopy : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorination position and acetyl group integration. Chemical shifts for fluorine in aromatic systems typically range from -110 to -125 ppm .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) to predict solubility and stability .
  • IR spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) and O–H bonds (~2500–3000 cm1^{-1}) .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the acetyl group.
  • Light sensitivity : Protect from UV exposure, as fluorinated aromatic compounds may undergo photodegradation .
  • Moisture control : Use desiccants to avoid deliquescence, especially for the free carboxylic acid form .

Advanced Research Questions

Q. What mechanistic insights exist regarding the fluorination and acetylation steps in the synthesis of this compound?

Answer:

  • Fluorination : Nucleophilic aromatic substitution (SNAr) with KF or CsF in polar aprotic solvents (e.g., DMF) is common. Electron-withdrawing groups (e.g., -COOH) activate the ring for fluorination at the ortho position .
  • Acetylation : Friedel-Crafts acylation may compete with esterification. Use Lewis acids (e.g., AlCl₃) to direct acetylation to the desired position. Monitor regioselectivity via 13C^{13}\text{C} NMR .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions, such as cross-coupling or cycloaddition?

Answer:

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. For example, the acetyl group lowers electron density at the para position, favoring Suzuki-Miyaura coupling at the fluorinated site .
  • Solvent effects : Simulate solvation energies to optimize reaction media (e.g., DMSO enhances carboxylate anion stability) .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

Answer:

  • Batch variability : Compare synthetic protocols across studies; impurities like regioisomers (e.g., 3-acetyl-6-fluoro derivatives) may skew bioassay results .
  • Assay conditions : Standardize cell culture media pH to account for carboxylic acid ionization, which affects membrane permeability .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate whether contradictory results arise from methodological differences (e.g., IC₅₀ measurements in varying buffer systems) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the acidity (pKa) of this compound?

Answer:

  • Experimental validation : Re-measure pKa via potentiometric titration in standardized solvents (e.g., water vs. DMSO). Fluorine’s electron-withdrawing effect should lower pKa compared to non-fluorinated analogs.
  • Literature review : Cross-reference studies using identical ionic strength buffers. Discrepancies may arise from neglect of activity coefficients .

Methodological Recommendations

Q. What analytical techniques are critical for validating the purity of this compound in synthetic workflows?

Answer:

  • HPLC-MS : Detect trace impurities (e.g., deacetylated products) with a C18 column and mobile phase of acetonitrile/0.1% formic acid.
  • Elemental analysis : Confirm %C, %H, and %F to ±0.3% deviation from theoretical values .

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